Product packaging for 4-(tert-Butylsulfonyl)benzoic acid(Cat. No.:CAS No. 1346498-70-1)

4-(tert-Butylsulfonyl)benzoic acid

Cat. No.: B1443350
CAS No.: 1346498-70-1
M. Wt: 242.29 g/mol
InChI Key: LQEBKPPNHDIBAY-UHFFFAOYSA-N
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Description

4-(tert-Butylsulfonyl)benzoic acid is a benzoic acid derivative characterized by a tert-butylsulfonyl substituent, making it a valuable building block in organic synthesis and pharmaceutical research. This compound is provided as a high-purity solid for research and development purposes. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications including purity, melting point, and spectral data. Handling should be performed by qualified personnel in accordance with applicable laboratory safety standards. To obtain specific data sheets, safety information, or pricing, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4S B1443350 4-(tert-Butylsulfonyl)benzoic acid CAS No. 1346498-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-11(2,3)16(14,15)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEBKPPNHDIBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Tert Butylsulfonyl Benzoic Acid

Direct Synthesis Approaches to the Sulfonylbenzoic Acid Moiety

Direct synthesis methods focus on constructing the 4-(tert-butylsulfonyl)benzoic acid molecule by forming the key sulfonyl and carboxyl groups on a benzene (B151609) ring. These approaches can be broadly categorized into aromatic sulfonylation followed by oxidation, or vice-versa.

Aromatic Sulfonylation Protocols

Aromatic sulfonylation is a fundamental reaction in organic chemistry used to introduce a sulfonyl group onto an aromatic ring. In the context of synthesizing this compound, this typically involves the reaction of a suitable tert-butylbenzene (B1681246) derivative with a sulfonating agent.

One common approach is the sulfonation of tert-butylbenzene. This reaction can be carried out using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃) dissolved in sulfuric acid. prepchem.com The electrophilic SO₃ attacks the electron-rich benzene ring, leading to the formation of 4-tert-butylbenzenesulfonic acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and minimizing the formation of side products. For instance, the reaction can be initiated at a low temperature and then gradually heated to ensure complete reaction. prepchem.com

Alternatively, chlorosulfonic acid can be employed as the sulfonating agent. This reagent is highly reactive and can effectively sulfonylate aromatic compounds. The resulting sulfonyl chloride can then be hydrolyzed to the corresponding sulfonic acid.

The use of sulfonyl blocking groups is another relevant strategy in aromatic synthesis. masterorganicchemistry.com While often used to direct other substituents to specific positions, the principles of sulfonation and desulfonation are central. masterorganicchemistry.com Sulfonation is typically achieved with SO₃ in H₂SO₄, and the reversibility of this reaction under acidic conditions is a key feature. masterorganicchemistry.comyoutube.com

Carboxylic Acid Formation via Oxidation Pathways

The conversion of a methyl or other alkyl group on the benzene ring to a carboxylic acid is a common and effective strategy. For the synthesis of this compound, a precursor such as 4-tert-butyltoluene (B18130) would be the starting material for the oxidation step.

Various oxidizing agents can be employed for this transformation. A classic method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution. imperial.ac.uk The reaction mixture is typically heated to drive the oxidation to completion. imperial.ac.uk After the reaction, the manganese dioxide byproduct is removed, and the resulting benzoate (B1203000) salt is acidified to yield the carboxylic acid. youtube.com

Another powerful oxidizing agent is nitric acid. The oxidation of tertiary-butyl groups attached to an aromatic ring to form the corresponding aromatic carboxylic acid can be achieved by reacting the starting material with NO₂ gas at elevated temperatures in an inert solvent. google.com

More modern and catalytic approaches are also available. For instance, the liquid-phase oxidation of p-tert-butyltoluene using air or hydrogen peroxide as the oxidant, often in the presence of a cobalt-based catalyst like cobalt acetylacetonate(II), can produce p-tert-butylbenzoic acid. researchgate.net The reaction conditions, including temperature, air flow rate, and catalyst concentration, are optimized to maximize the conversion and yield. researchgate.net

Functional Group Interconversion Strategies from Precursors

An alternative to direct synthesis is the modification of existing molecules that already contain either the sulfonyl group or the benzoic acid moiety. This approach, known as functional group interconversion, offers flexibility and can be advantageous when certain precursors are readily available. ub.eduvanderbilt.eduorganic-chemistry.org

Derivatization of Sulfonylated Aromatics

Starting from a pre-formed sulfonylated aromatic compound, the carboxylic acid group can be introduced through various transformations. For example, a precursor like 4-(tert-butylsulfonyl)benzonitrile can be hydrolyzed to this compound. This hydrolysis is typically carried out under acidic or basic conditions.

Another strategy involves the conversion of other functional groups. For instance, a compound with a 4-(tert-butylsulfonyl)benzyl group could be oxidized to the corresponding carboxylic acid.

Modification of Benzoic Acid Derivatives

Conversely, one can start with a benzoic acid derivative and introduce the tert-butylsulfonyl group. A series of benzoic acid derivatives can be synthesized to act as precursors for further reactions. nih.govnih.govontosight.aiontosight.ai For example, 4-aminobenzoic acid can be a starting point. nih.govontosight.ai The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group. Subsequent reaction with a tert-butylating agent would lead to the desired product.

Another approach involves the direct C-H sulfonylation of benzoic acid derivatives. researchgate.net While this can be challenging due to the deactivating nature of the carboxylic acid group, specialized catalytic systems, often involving transition metals like copper, are being developed to achieve such transformations with regioselectivity. researchgate.net

Chemo- and Regioselective Synthesis Considerations

In the synthesis of this compound, chemo- and regioselectivity are important considerations to ensure the desired isomer is obtained with high purity.

Regioselectivity in aromatic substitution reactions is governed by the directing effects of the substituents already present on the benzene ring. The tert-butyl group is an ortho-, para-director. Therefore, the sulfonation of tert-butylbenzene will primarily yield the para-substituted product, 4-tert-butylbenzenesulfonic acid, which is the desired regioisomer. ontosight.ai Similarly, the oxidation of the methyl group in 4-tert-butyltoluene to a carboxylic acid is a regioselective process as the position of the functional group is already defined.

Chemoselectivity becomes critical when multiple functional groups are present in the molecule that could potentially react. For instance, during the oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic acid, the tert-butyl group is generally stable to oxidation under conditions that readily oxidize the methyl group. google.com However, harsh oxidation conditions could potentially lead to the cleavage of the tert-butyl group. Therefore, careful selection of the oxidant and reaction conditions is necessary to achieve the desired chemoselectivity.

Catalyst-controlled regioselective synthesis is an emerging area that offers precise control over the outcome of reactions. nih.gov By choosing an appropriate catalyst, it is possible to direct a reaction towards a specific regioisomer, even in cases where electronic or steric factors might favor a different outcome. nih.gov

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound focuses on developing cleaner, more efficient, and sustainable methods. Key areas of improvement include the use of environmentally benign solvents and reagents, the development of catalytic systems to replace stoichiometric reagents, and the optimization of reaction conditions to improve atom economy and reduce waste.

Solvent-Free and Catalytic Systems

Modern synthetic strategies for the oxidation of thioethers, a reaction central to producing this compound, increasingly employ solvent-free conditions and advanced catalytic systems to align with green chemistry goals.

Solvent-Free Systems:

A significant advancement in green synthesis is the use of mechanochemistry, where mechanical force, such as ball milling, initiates chemical reactions in the absence of a solvent. The oxidation of organosulfur compounds to sulfones can be achieved efficiently using a solid oxidant like Oxone® (a potassium peroxymonosulfate (B1194676) salt) under solventless mechanical milling conditions. rsc.orgrsc.org This method is not only environmentally friendly due to the elimination of volatile organic solvents but can also enhance reaction rates and selectivity. rsc.org

Catalytic Systems:

Catalytic methods are fundamental to green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste. For the oxidation of thioethers to sulfones, several catalytic systems have been developed:

Hydrogen Peroxide with Metal Catalysts: Hydrogen peroxide (H₂O₂) is considered a green oxidant because its primary byproduct is water. Various metal-based catalysts, such as those involving titanium, niobium, or manganese, can activate H₂O₂ for the selective oxidation of sulfides to sulfones. researchgate.netorganic-chemistry.org For instance, MWW-type titanosilicate zeolites have demonstrated effectiveness as catalysts for this transformation under organic solvent-free conditions. researchgate.net

Electrochemical Oxidation: Electrochemical synthesis offers a sustainable alternative by using electricity to drive chemical reactions. In a continuous-flow microreactor, thioethers can be selectively oxidized to sulfones using water as the oxygen source, eliminating the need for chemical oxidants altogether. rsc.org This method allows for precise control over the reaction by simply adjusting the applied voltage. rsc.org

Photocatalysis: Visible-light photocatalysis represents another green approach. Using a low-loading (e.g., 0.1 mol%) metal-free sensitizer, thioethers can be aerobically oxidized to the corresponding sulfoxides and potentially further to sulfones. researchgate.net These reactions often proceed under mild conditions and use molecular oxygen from the air as the terminal oxidant.

The table below summarizes various green catalytic systems applicable to the oxidation of a thioether precursor to form this compound.

Catalytic SystemOxidantSolvent/ConditionsKey Advantages
MechanochemistryOxone®Solvent-free, mechanical millingEliminates organic solvents, high efficiency. rsc.orgrsc.org
Ti-MWW ZeoliteHydrogen Peroxide (H₂O₂)Solvent-freeGreen oxidant (water byproduct), recyclable catalyst. researchgate.net
Electrochemical Flow ReactorWater (as oxygen source)Aqueous or organic/aqueousAvoids chemical oxidants, high selectivity, continuous process. rsc.org
Metal-free PhotocatalystMolecular Oxygen (O₂)Organic Solvents (e.g., Methanol)Uses air as oxidant, mild reaction conditions. researchgate.net
PolyoxomolybdatesHydrogen Peroxide (H₂O₂)Acetonitrile/WaterHigh conversion and selectivity, recyclable catalyst. rsc.org

Atom Economy and Sustainability Metrics

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy are more sustainable as they generate less waste.

The synthesis of this compound via the oxidation of 4-(tert-butylthio)benzoic acid can be analyzed using this metric. The choice of oxidizing agent is the most critical factor determining the atom economy of the process.

Reaction: C₁₁H₁₄O₂S + [Oxidizing Agent] → C₁₁H₁₄O₄S + [Byproducts] (4-(tert-butylthio)benzoic acid) → (this compound)

The ideal oxidation from a green chemistry perspective would use molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), as these reagents have high "active oxygen" content and produce benign byproducts (water). In contrast, traditional stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or chromium-based reagents result in significant waste streams and lower atom economy.

The following table compares the atom economy for the oxidation of a generic thioether to a sulfone using different oxidizing agents.

Oxidizing AgentFormulaByproduct(s)Theoretical Atom Economy (%)Sustainability Considerations
Hydrogen PeroxideH₂O₂Water (H₂O)HighGreen oxidant, benign byproduct. researchgate.net
Molecular OxygenO₂(none in ideal reaction)100% (Ideal)Ultimate green oxidant, requires effective catalyst. researchgate.net
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)KHSO₅Potassium bisulfate (KHSO₄), Potassium sulfate (B86663) (K₂SO₄)ModerateGenerates inorganic salt waste. rsc.org
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃m-Chlorobenzoic acid (C₇H₅ClO₂)LowGenerates significant organic waste. researchgate.netmasterorganicchemistry.com

Note: The calculation of atom economy depends on the specific stoichiometry of the balanced reaction. The values represent a conceptual comparison.

By selecting catalytic systems that utilize H₂O₂ or O₂, the synthesis of this compound can be made significantly more sustainable. These approaches not only maximize the incorporation of atoms from the reagents into the final product but also minimize the generation of hazardous and difficult-to-treat waste, aligning with the core tenets of green and sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 4 Tert Butylsulfonyl Benzoic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical transformations, enabling the synthesis of numerous derivatives such as esters, amides, acyl halides, and anhydrides.

The carboxylic acid moiety of 4-(tert-butylsulfonyl)benzoic acid readily undergoes esterification with various alcohols under acidic conditions, a classic transformation known as the Fischer-Speier esterification. The reaction typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. core.ac.ukyoutube.com For example, the reaction with ethanol (B145695) produces ethyl 4-(tert-butylsulfonyl)benzoate. youtube.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. youtube.com

Similarly, amidation can be achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using peptide coupling reagents. Direct amidation of the carboxylic acid with an amine is also possible but often requires high temperatures. A more common laboratory-scale approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond under milder conditions. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

Illustrative reactions of the carboxylic acid group.
Reaction TypeReactantReagents/ConditionsProduct
EsterificationEthanolH₂SO₄ (catalyst), HeatEthyl 4-(tert-butylsulfonyl)benzoate
AmidationAmmonia1. SOCl₂ 2. NH₃4-(tert-Butylsulfonyl)benzamide

For the synthesis of more reactive derivatives, this compound can be converted into its corresponding acyl halide. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 4-(tert-butylsulfonyl)benzoyl chloride. chemicalbook.comgoogle.com This acyl chloride is a valuable intermediate for the synthesis of esters and amides under very mild conditions. organic-chemistry.org

The corresponding acid anhydride, 4-tert-butylbenzoic anhydride, can also be synthesized. nih.govfishersci.com A common method for preparing anhydrides from carboxylic acids is by dehydration, which can be accomplished by heating or by using a dehydrating agent like acetic anhydride. wikipedia.org Alternatively, the reaction of the sodium salt of the carboxylic acid (sodium 4-(tert-butylsulfonyl)benzoate) with its acyl chloride (4-(tert-butylsulfonyl)benzoyl chloride) would also produce the symmetric anhydride. wikipedia.org

Table 2: Synthesis of Acyl Halide and Anhydride

Conversion to reactive carboxylic acid derivatives.
Target CompoundReagentTypical Conditions
4-(tert-Butylsulfonyl)benzoyl chlorideThionyl chloride (SOCl₂)Reflux
4-(tert-Butylsulfonyl)benzoic anhydrideAcetic anhydrideHeat

Reactivity Profiles of the Sulfonyl Moiety

The tert-butylsulfonyl group is generally stable, but it can participate in specific chemical reactions, particularly under nucleophilic or reductive conditions.

The sulfur atom in the sulfonyl group is highly oxidized and electrophilic, making it a potential site for nucleophilic attack. However, the bulky tert-butyl group provides significant steric hindrance, which can limit the accessibility of the sulfur center to nucleophiles. Despite this, strong nucleophiles can displace the tert-butyl group or lead to other transformations. For instance, the synthesis of sulfonamides can be achieved from related sulfonyl chlorides, where an amine acts as the nucleophile, displacing the chloride on the sulfonyl group. nih.gov While this compound itself does not have a leaving group on the sulfur, this illustrates the electrophilic nature of the sulfonyl sulfur.

Aryl sulfones can be reduced to the corresponding sulfides under forcing conditions. acs.org Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. elsevierpure.com The reduction of this compound would yield 4-(tert-butylthio)benzoic acid. This reaction proceeds via nucleophilic attack of a hydride ion on the sulfonyl sulfur, followed by subsequent reduction steps.

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, although the reactivity is significantly influenced by the two existing substituents. Both the carboxylic acid (-COOH) and the tert-butylsulfonyl (-SO₂R) groups are electron-withdrawing and deactivating towards electrophilic attack. quora.comdoubtnut.comlibretexts.org

Both groups are also meta-directors. quora.comdoubtnut.com In this compound, the substituents are in a para relationship. This means the positions ortho to the carboxylic acid group (C2 and C6) are meta to the sulfonyl group, and the positions ortho to the sulfonyl group (C3 and C5) are meta to the carboxylic acid group. Therefore, an incoming electrophile would be directed to positions 2, 3, 5, and 6. However, due to the strong deactivating nature of both groups, these reactions are generally difficult to achieve and require harsh conditions, such as high temperatures and strong Lewis acid catalysts. masterorganicchemistry.comlibretexts.org For example, nitration would require treatment with a mixture of concentrated nitric acid and sulfuric acid under forcing conditions to introduce a nitro group onto the ring. masterorganicchemistry.com Recent advances in C-H functionalization methodologies may provide alternative routes for substitution on such deactivated aromatic rings. organic-chemistry.orgrsc.orgresearchgate.net

Table 3: List of Chemical Compounds

Nomenclature of compounds mentioned in the article.
Compound Name
This compound
Acetic anhydride
4-tert-butylbenzoic anhydride
4-(tert-Butylsulfonyl)benzamide
4-(tert-Butylsulfonyl)benzoyl chloride
4-(tert-butylthio)benzoic acid
Dicyclohexylcarbodiimide (DCC)
Ethanol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Ethyl 4-(tert-butylsulfonyl)benzoate
Lithium aluminum hydride
Nitric acid
Oxalyl chloride
p-Toluenesulfonic acid
Sodium 4-(tert-butylsulfonyl)benzoate
Sulfuric acid
Thionyl chloride

Electrophilic Aromatic Substitution Studies

Both the carboxylic acid and the sulfonyl groups are known to be powerful electron-withdrawing groups. vedantu.comlibretexts.orgquora.com This is due to the high electronegativity of the oxygen atoms in both functional groups, which pulls electron density away from the benzene ring through inductive effects and resonance. vedantu.comyoutube.com Consequently, the benzene ring in this compound is significantly deactivated towards electrophilic attack compared to benzene itself. vedantu.com

In electrophilic aromatic substitution reactions, these deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. libretexts.orgquora.comyoutube.com In the case of this compound, the carboxylic acid and the tert-butylsulfonyl groups are in a para relationship. This presents a complex scenario for regioselectivity. The positions ortho to the carboxylic acid (positions 3 and 5) are meta to the tert-butylsulfonyl group, and similarly, the positions ortho to the tert-butylsulfonyl group (positions 2 and 6) are meta to the carboxylic acid.

Without empirical data, predicting the major product of an electrophilic aromatic substitution reaction on this substrate is challenging. The directing effects of both powerful deactivating groups would be in competition. It is plausible that a mixture of isomers would be formed, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the bulky tert-butyl group might also play a role in disfavoring substitution at the positions ortho to the sulfonyl group. stackexchange.com

Directed Ortho Metalation Strategies (if applicable)

Specific studies on the application of directed ortho metalation (DoM) to this compound have not been identified in the available literature. DoM is a powerful technique for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. nih.gov

Both the carboxylic acid (as its conjugate base, the carboxylate) and sulfonyl groups have been shown to function as DMGs in other contexts. researchgate.net The carboxylate group can effectively chelate with the lithium cation, facilitating deprotonation at the ortho position. researchgate.net Similarly, the oxygen atoms of the sulfonyl group can coordinate with the organolithium reagent.

In this compound, the acidic proton of the carboxylic acid would first be deprotonated by the organolithium base. The resulting carboxylate could then direct a second deprotonation (metalation) to one of the adjacent ortho positions (positions 3 or 5). The tert-butylsulfonyl group, being para to the carboxylate, would be too distant to influence this initial metalation step directly. However, the strong electron-withdrawing nature of the sulfonyl group would increase the acidity of all the aromatic protons, potentially facilitating the metalation process.

The feasibility and outcome of a directed ortho metalation strategy on this specific molecule would depend on factors such as the choice of base, solvent, and temperature, as well as the relative directing power of the in-situ formed carboxylate versus any potential influence from the distal sulfonyl group. Experimental validation would be necessary to determine if this strategy is applicable and to characterize the resulting products.

Elucidation of Reaction Mechanisms and Kinetics

Transition State Characterization

No specific research detailing the characterization of transition states for reactions involving this compound was found. Such studies, typically employing computational quantum chemistry methods, would be necessary to understand the detailed mechanistic pathways of its reactions. For a hypothetical electrophilic substitution reaction, these calculations would model the structure and energy of the high-energy intermediate (the Wheland intermediate or sigma complex) and the transition states leading to its formation and subsequent deprotonation. youtube.com

Reaction Coordinate Analysis

Similarly, no reaction coordinate analyses for reactions of this compound have been published. This type of analysis, often performed in conjunction with transition state characterization, maps the energy of the system as it progresses from reactants to products along the reaction pathway. researchgate.net It would provide crucial insights into the energy barriers (activation energies) and the stability of any intermediates, thereby offering a comprehensive understanding of the reaction mechanism and kinetics. masterorganicchemistry.com

Due to the lack of specific research on the reactivity of this compound, no data tables with detailed research findings can be generated at this time.

Derivatization and Analog Synthesis of 4 Tert Butylsulfonyl Benzoic Acid

Synthesis of Ester and Amide Derivatives for Research Applications

The carboxylic acid moiety of 4-(tert-butylsulfonyl)benzoic acid is the primary site for derivatization to form esters and amides. These derivatives are often synthesized to enhance properties such as solubility, cell permeability, or to act as probes in biological assays.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. A common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For more sensitive or sterically hindered alcohols, milder conditions are preferable. Activating the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation under gentle conditions.

For the synthesis of sterically hindered esters, such as tert-butyl esters, direct esterification is often challenging. In these cases, alternative methods can be employed. One such method involves the reaction of the corresponding acid chloride with the alcohol. google.com 4-(tert-Butylsulfonyl)benzoyl chloride can be prepared by treating the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the ester. Another approach for creating tert-butyl esters is the use of tert-butyl acetoacetate (B1235776) with the carboxylic acid under catalytic acidic conditions. researchgate.net

Amidation: The synthesis of amide derivatives from this compound follows similar principles to esterification. The most common method involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) are frequently used to facilitate the formation of the amide bond with high efficiency and minimal side reactions. nih.gov The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Alternatively, the acid chloride of this compound can be reacted with an amine in a Schotten-Baumann reaction, which is particularly useful for a wide range of amines. This reaction is typically performed in a two-phase system of water and an organic solvent with a base to neutralize the HCl byproduct.

Table 1: General Conditions for Ester and Amide Synthesis

Derivative Type Reagents and Conditions Substrate Scope
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Simple primary and secondary alcohols
Alcohol, DCC/DMAP, Room Temperature Sterically unhindered alcohols
1. SOCl₂ or (COCl)₂; 2. Alcohol, Base (e.g., Pyridine) Wide range of alcohols, including hindered ones
Amides Amine, Coupling Agent (e.g., HATU, EDC), Base, Room Temp. Primary and secondary amines
1. SOCl₂ or (COCl)₂; 2. Amine, Base (e.g., NaOH, Pyridine) Most primary and secondary amines
Isocyanate, Heat or Catalyst Primary amines (via isocyanate precursor) researchgate.net

Introduction of Diverse Substituents on the Aromatic Ring

To further explore the chemical space around the this compound core, substituents can be introduced onto the aromatic ring. These modifications can significantly impact the electronic properties, conformation, and biological activity of the molecule. The positions available for substitution are ortho and meta to the carboxylic acid group (positions 2, 3, 5, and 6).

Electrophilic aromatic substitution (SEAr) reactions are a primary method for introducing new functional groups. nih.gov However, the existing substituents—the strongly deactivating sulfonyl group and the deactivating carboxylic acid—direct incoming electrophiles to the meta-position relative to their own location. This means that direct electrophilic substitution on this compound would preferentially occur at the positions meta to both groups, which are the same positions (3 and 5). Common electrophilic substitution reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups can be achieved using the respective halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). Halogenation can enhance the lipophilicity and sometimes the binding affinity of a molecule. nih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not feasible due to the strongly deactivating nature of the existing substituents on the ring.

For more complex substitutions or to access different substitution patterns, modern cross-coupling reactions are employed, often starting from a pre-functionalized aromatic ring. For instance, a halogenated derivative of this compound can serve as a precursor for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce aryl, alkynyl, or amino groups, respectively.

Analog Design for Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how the different structural components of a molecule contribute to its biological activity. For this compound, a systematic analoging campaign would involve modifications to the sulfonyl group, the tert-butyl moiety, and the relative positions of the substituents on the aromatic ring.

The sulfonyl group is a key structural feature, likely involved in important interactions with biological targets, such as hydrogen bonding. Its replacement with other functional groups can provide insights into the necessity of the sulfone moiety.

Sulfonamide: Replacing the C-S bond with a N-S bond to form a sulfonamide introduces a hydrogen bond donor (the N-H group) and alters the geometry and electronic properties. nih.gov The synthesis would involve chlorosulfonation of tert-butylbenzene (B1681246) followed by reaction with 4-aminobenzoic acid.

Sulfoxide (B87167): Reduction of the sulfonyl group to a sulfoxide would decrease the oxidation state of the sulfur and introduce a chiral center, potentially leading to stereospecific interactions.

Ketone or Methylene (B1212753) Linker: Replacing the entire sulfonyl group with a ketone or a simple methylene (-CH₂-) bridge would probe the importance of the sulfur atom and the tetrahedral geometry of the sulfonyl group.

Table 2: Bioisosteric Replacements for the Sulfonyl Group

Original Group Replacement Group Rationale for Variation
Sulfonyl (-SO₂-) Sulfonamide (-SO₂NH-) Introduce H-bond donor, alter electronics. nih.gov
Sulfoxide (-SO-) Reduce oxidation state, introduce chirality.
Ketone (-CO-) Maintain a polar, H-bond accepting group.
Ether (-O-) Evaluate the need for a strong H-bond acceptor.
Methylene (-CH₂-) Assess the importance of the linker's polarity and geometry.

The tert-butyl group is a bulky, lipophilic moiety that likely occupies a hydrophobic pocket in a target protein. Modifying this group can provide information on the size and nature of this pocket.

Varying Alkyl Groups: Replacing the tert-butyl group with smaller (e.g., isopropyl, ethyl) or larger (e.g., adamantyl) alkyl groups can probe the steric tolerance of the binding site.

Cyclic Analogs: Replacing the tert-butyl group with cyclic structures like a cyclohexyl or phenyl group can explore different conformational preferences and hydrophobic interactions.

Introducing Polarity: Replacing one of the methyl groups of the tert-butyl moiety with a polar group like a hydroxyl or methoxy (B1213986) group can investigate whether the binding pocket has any polar regions.

The synthesis of these analogs would typically start from the appropriately substituted benzene (B151609) derivative, which would then be subjected to sulfonation and subsequent oxidation and carboxylation steps, similar to the synthesis of the parent compound.

The synthesis of these isomers would require starting materials with the appropriate substitution pattern. For example, the synthesis of the meta-isomer could start from 3-bromotoluene, which would undergo reaction to introduce the tert-butylthio group, followed by oxidation to the sulfone and oxidation of the methyl group to a carboxylic acid. The different spatial arrangement of the functional groups in these isomers would likely lead to significant differences in their biological activity.

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. For 4-(tert-Butylsulfonyl)benzoic acid, ¹H and ¹³C NMR would be the primary experiments to confirm its basic structure.

In a typical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the benzoic acid ring and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

A ¹³C NMR spectrum would complement this by showing signals for the unique carbon atoms in the molecule, including the carboxyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the benzene (B151609) ring.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netscience.govyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, this would primarily show correlations between adjacent aromatic protons, confirming their positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the tert-butyl protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. columbia.edu This is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For instance, HMBC would show correlations from the tert-butyl protons to the quaternary sulfonyl-bound carbon and from the aromatic protons to the carboxyl carbon and the sulfonyl-substituted carbon.

Detailed COSY, HSQC, and HMBC spectral data for this compound are not present in publicly accessible research.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₄O₄S), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. While HRMS data exists for similar structures, specific high-resolution mass spectrometry data for this compound is not available in public databases. rsc.org

Tandem Mass Spectrometry (MS/MS) for Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. nih.gov

For deprotonated this compound, characteristic fragmentation pathways would be expected:

Loss of the tert-butyl group.

Loss of sulfur dioxide (SO₂).

Decarboxylation (loss of CO₂).

Analyzing these fragmentation pathways helps to confirm the presence and arrangement of the functional groups. Studies on the fragmentation of similar compounds like benzoic acid have shown complex rearrangements and reactions can occur during MS/MS analysis. nih.govsci-hub.se However, specific MS/MS fragmentation studies and pathway elucidation for this compound are not documented in the literature.

X-ray Crystallography for Molecular Geometry and Crystal Packing

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise geometry of the sulfonyl and carboxylic acid groups.

The torsion angles between the benzene ring and the substituents.

The formation of hydrogen-bonded dimers between the carboxylic acid groups, a common feature for benzoic acids. researchgate.net

While crystal structures for numerous related sulfonyl-containing benzoic acids and benzoate (B1203000) salts have been reported, a specific crystallographic study for this compound has not been found in the public domain. researchgate.netpku.edu.cnresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules. For 4-(tert-butylsulfonyl)benzoic acid, these calculations can elucidate its electronic structure, geometry, and energetic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to optimize the molecular geometry of this compound and to calculate its electronic properties. actascientific.com For similar benzoic acid derivatives, DFT has been used to determine parameters like bond lengths and angles, which are often in good agreement with experimental data. researchgate.net

The electronic properties that can be investigated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. actascientific.comresearchgate.net A larger energy gap generally indicates higher stability. actascientific.com For a related compound, 4-(carboxyamino)-benzoic acid, the HOMO-LUMO energy gap was calculated to be 5.0 eV, suggesting a stable structure. actascientific.com

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. actascientific.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment.

Solvent Effects and Solution-Phase Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations can be used to explicitly model the solvent and study its effect on the solute's conformation and dynamics. rsc.org The solubility of similar compounds, like benzoic acid, has been shown to be dependent on the polarity of the solvent. rsc.orgjbiochemtech.com For instance, the solubility of benzoic acid and its derivatives generally increases with an increase in the mole fraction of a more polar solvent like ethanol (B145695) in an ethanol-water mixture. jbiochemtech.com

MD simulations can also be used to understand how different solvents can modify the crystal growth and morphology of related benzoic acid compounds. rsc.org By simulating the interactions between the solute and various solvents, it is possible to predict how the crystal habit might change, which is a crucial aspect in material science and pharmaceutical applications. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Compounds (in vitro/in silico focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are valuable tools in drug discovery and development for predicting the activity of new compounds and for optimizing lead structures.

While specific QSAR models for this compound are not detailed in the provided context, the general principles of QSAR can be applied. A QSAR study would typically involve a dataset of compounds with known activities, from which a predictive model is built. nih.gov For instance, 3D-QSAR models can be developed based on the three-dimensional structures of the molecules and their alignment. nih.gov These models can provide insights into the structural features that are important for the observed biological activity. nih.gov The bulky tert-butylsulfonyl group in this compound would be a significant descriptor in any QSAR model due to its steric and electronic influence.

Reaction Mechanism Prediction and Energetic Profiles

Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound and to calculate the associated energetic profiles. This information is crucial for understanding its reactivity and for designing synthetic routes.

For example, studies on the reaction of benzoic acid with various radicals, such as OH, NO3, and SO4−, have been conducted using computational methods to determine the reaction pathways and potential energy barriers. nih.gov These studies have shown that addition reactions are often more favorable than abstraction reactions. nih.gov The presence of the tert-butylsulfonyl group would likely influence the regioselectivity and the reaction rates of such radical reactions due to its electronic and steric effects. The synthesis of p-tert-butylbenzoic acid via the oxidation of p-tert-butyltoluene has been investigated, and a serial reaction mechanism has been proposed based on the distribution of oxidation products. researchgate.net Computational studies could further elucidate the elementary steps of this oxidation process, providing insights into the role of the catalyst and the reaction intermediates.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Building Block in Complex Molecule Construction

The distinct functionalities of 4-(tert-Butylsulfonyl)benzoic acid position it as a crucial starting material for the synthesis of more complex chemical structures.

While direct and extensive examples of this compound as a scaffold for a wide array of heterocyclic systems are still emerging in publicly available research, its inherent functionalities suggest significant potential. The carboxylic acid group can be converted to an ester or an amide, which can then participate in cyclization reactions to form various heterocycles. The sulfonyl group can act as a directing group or be part of the heterocyclic ring itself. The bulky tert-butyl group can influence the regioselectivity of reactions and the conformational properties of the resulting heterocyclic compounds.

The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonyl group, allows it to be a monomer for the creation of advanced polymers. Its derivative, p-tert-Butylbenzoic acid (PTBBA), is already utilized in the production of alkyd resins. wikipedia.org The incorporation of the sulfonyl group can impart specific properties to the polymer, such as improved thermal stability and altered solubility. The rigid aromatic ring and the bulky tert-butyl group can contribute to the polymer's mechanical strength and morphology.

Role as a Ligand or Ligand Precursor in Catalysis

The electronic properties and coordination capabilities of this compound and its derivatives make them promising candidates for ligands in catalytic systems.

Benzoic acid and its derivatives are known to coordinate with transition metals, and the resulting complexes can exhibit catalytic activity. researchgate.net The properties of these benzoate (B1203000) ligands can be fine-tuned by the choice of substituents on the benzene (B151609) ring. researchgate.net While specific studies detailing the coordination chemistry of this compound with various transition metals are not widely documented, the presence of the electron-withdrawing sulfonyl group and the sterically demanding tert-butyl group would be expected to influence the electronic and steric environment of the metal center. This, in turn, can affect the catalytic activity and selectivity in reactions such as C-H bond functionalization. researchgate.net

Catalyst ComponentPotential Influence on Catalysis
Benzoic Acid MoietyCoordination to the metal center.
tert-Butyl GroupSteric hindrance, influencing selectivity.
Sulfonyl GroupElectron-withdrawing nature, modulating metal center's reactivity.

The principles of organocatalysis often rely on the use of small organic molecules to catalyze chemical reactions. While direct applications of this compound as an organocatalyst are not prominently reported, its structural features suggest potential uses. The carboxylic acid functionality can act as a Brønsted acid catalyst. Furthermore, the molecule could be chemically modified to incorporate other catalytically active groups, with the tert-butylsulfonyl moiety serving to modulate the catalyst's properties.

Research in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The benzoic acid portion of this compound can participate in hydrogen bonding, a key interaction in forming supramolecular assemblies. The bulky tert-butyl group can direct the spatial arrangement of these assemblies. Research has shown that substituents on benzoic acid can influence the aggregation behavior and nuclearity of metal-carboxylate complexes, which are a form of supramolecular structure. researchgate.net

Self-Assembly Studies and Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered arrangements, driven by specific, non-covalent interactions. For substituted benzoic acids, the primary interaction is typically the hydrogen bonding between carboxylic acid groups, which often leads to the formation of robust dimeric synthons. However, other forces, including π-π stacking, van der Waals forces, and dipole-dipole interactions, also play critical roles in directing the final three-dimensional architecture. The sulfonyl group in this compound, with its polar S=O bonds, and the bulky tert-butyl group could significantly influence these interactions, potentially leading to novel supramolecular structures.

A review of current scientific literature indicates a lack of specific studies focused on the self-assembly and non-covalent interaction pathways of this compound. Research into the self-assembly of other substituted benzoic acids has shown that weaker interactions can decisively modify the more predictable hydrogen bond motifs, leading to complex structures like helices or tapes. nih.gov Theoretical and experimental investigation would be required to determine the specific patterns this compound would adopt.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

Interaction Type Functional Groups Involved Potential Influence on Assembly Reported Data for Compound
Hydrogen Bonding Carboxylic Acid (O-H···O) Primary driver for dimerization and chain formation. Not Reported in Literature
Dipole-Dipole Sulfonyl Group (S=O) Could influence layer packing and inter-chain interactions. Not Reported in Literature
π-π Stacking Benzene Ring May promote stacking of aromatic cores. Not Reported in Literature

Co-Crystallization and Polymorphism Research

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a secondary component, known as a co-former, in a specific stoichiometric ratio. This can significantly alter the physicochemical properties of the material, such as solubility and stability, without covalent modification. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Both areas are of immense importance in the pharmaceutical and materials industries. The hydrogen bonding capability of the carboxylic acid and the potential for the sulfonyl group to act as a hydrogen bond acceptor make this compound a candidate for co-crystallization studies.

Specific research into the co-crystals or polymorphic forms of this compound has not been identified in a review of the available literature. Studies on similar molecules, such as other aromatic sulfonic acids, have demonstrated their utility in forming co-crystals, often through mechanochemical synthesis. ug.edu.gh The exploration of different solvents and crystallization conditions would be necessary to uncover whether this compound exhibits polymorphism or can form co-crystals with selected co-formers.

Table 2: Hypothetical Co-Crystal and Polymorph Screening Data

Study Type Co-former / Solvent Method Result for this compound
Co-Crystal Screen Pyridine (B92270) Slow Evaporation Not Reported in Literature
Co-Crystal Screen Isonicotinamide Grinding Not Reported in Literature
Polymorph Screen Ethanol (B145695) Cooling Crystallization Not Reported in Literature

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.netbohrium.com These materials are distinguished by their high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis. alfa-chemistry.com Organic linkers containing carboxylic acid groups are among the most common building blocks for these frameworks.

The structure of this compound, featuring a single carboxylic acid group, makes it a potential monodentate linker or a modulator in the synthesis of MOFs. While dicarboxylic acids are more common for building extended frameworks, monofunctional linkers can be used to control dimensionality, terminate framework growth, or functionalize the pore surfaces. The sulfonyl group is generally stable and can add specific functionality to the resulting framework. rsc.orgrsc.org

A detailed search of the scientific literature did not yield specific examples of Metal-Organic Frameworks or coordination polymers that explicitly incorporate this compound as a linker. The use of a related compound, 4,4′-sulfonyldibenzoic acid, as a V-shaped dicarboxylate linker is known to be important in the construction of novel frameworks, highlighting the potential utility of the sulfonyl moiety in this context. researchgate.net Further research would be required to synthesize and characterize any potential MOFs or coordination polymers using this compound and to evaluate their structural and functional properties.

Table 3: Potential Role in MOF and Coordination Polymer Synthesis

Role Metal Ion Partner Potential Resulting Structure Reported Examples with Compound
Primary Linker Zn(II), Cu(II) Unlikely to form high-dimensional framework alone (monofunctional). Not Reported in Literature
Modulator Zn(II), Zr(IV) Could control crystal size and morphology of a framework built with other linkers. Not Reported in Literature

Exploration of Biological Targets and Biochemical Pathway Modulation Academic Research Focus

Investigation of Molecular Interactions with Biomolecules (e.g., proteins, enzymes)

Comprehensive database searches did not yield any studies concerning the direct molecular interactions of 4-(tert-Butylsulfonyl)benzoic acid with specific biomolecules.

In Vitro Binding Affinity Assessments

There are no available reports detailing the in vitro binding affinity of this compound to any protein or enzyme targets.

Enzymatic Modulation and Inhibition Studies

No published research could be found that investigates the enzymatic modulation or inhibition properties of this compound.

Elucidation of Mechanism of Action at the Cellular and Sub-Cellular Levels

The scientific literature lacks studies aimed at elucidating the mechanism of action for this compound at a cellular or sub-cellular level.

Cell-Based Phenotypic Screening for Target Identification (Non-Clinical)

There is no evidence of this compound having been included in non-clinical, cell-based phenotypic screening campaigns to identify its potential biological targets.

Reporter Gene Assays for Pathway Analysis

No studies have been published that utilize reporter gene assays to analyze the effect of this compound on specific cellular signaling pathways.

Structure-Based Design Principles for Targeted Modulators

Due to the absence of identified biological targets for this compound, there are no available studies on structure-based design principles for developing targeted modulators based on this compound.

Chemoinformatics and Virtual Screening Methodologies for Research Compounds

In the exploration of novel chemical entities for therapeutic potential, chemoinformatics and virtual screening have become indispensable tools. These computational techniques allow for the rapid, large-scale assessment of compounds against biological targets, significantly accelerating the early stages of drug discovery. For a research compound such as this compound, these methodologies offer a powerful approach to identify potential protein interactions and elucidate its mechanism of action at a molecular level.

The process of virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based methods. Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of a protein target. nih.gov This allows for the use of molecular docking simulations to predict the binding affinity and orientation of a ligand within the target's binding site. In contrast, ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This method utilizes the structural and physicochemical properties of known active compounds to identify other molecules with similar characteristics.

A typical workflow for the virtual screening of a research compound like this compound would involve several key steps. Initially, a library of small molecules, which could include derivatives of the lead compound or a diverse set of commercially available chemicals, is prepared. Concurrently, the target protein's structure is obtained, either from experimental sources like X-ray crystallography and NMR spectroscopy or through computational modeling. Molecular docking programs are then used to systematically predict the binding of each molecule in the library to the target protein. These predictions result in a ranked list of compounds based on their calculated binding energies, with the most promising candidates selected for further experimental validation.

While specific virtual screening studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for similar molecular scaffolds, such as benzoic acid derivatives and benzene (B151609) sulfonamides. For instance, molecular docking studies on various benzoic acid derivatives have been conducted to evaluate their potential as inhibitors of the SARS-CoV-2 main protease. nih.gov In such studies, docking scores are calculated to estimate the binding affinity, with more negative values indicating a stronger predicted interaction.

To illustrate the type of data generated in such studies, the following table presents hypothetical docking scores for a set of benzoic acid derivatives against a generic protein target. It is important to note that this data is for illustrative purposes only and does not represent actual experimental results for this compound.

Compound NameDocking Score (kcal/mol)Predicted Interacting Residues
Benzoic acid-5.8Arg12, Ser45
4-Hydroxybenzoic acid-6.2Arg12, Ser45, Tyr98
4-Aminobenzoic acid-6.5Arg12, Asp44, Ser45
This compound (Hypothetical) -7.1 Arg12, Leu50, Val78

In a similar vein, virtual screening has been successfully applied to benzene sulfonamide derivatives to identify potential inhibitors of the enzyme NEK7, a target in cancer therapy. These studies often result in the identification of several "hit" compounds with favorable binding energies, as demonstrated in the illustrative table below.

Compound IDBinding Energy (kcal/mol)
Compound A-8.2
Compound B-7.9
Compound C-7.5
This compound Analog (Hypothetical) -8.5

Furthermore, reverse virtual screening has emerged as a powerful strategy to identify potential protein targets for a compound of interest. frontiersin.org In this approach, a compound with a known biological activity is computationally screened against a large database of protein structures to predict its most likely molecular targets. This can provide valuable insights into its mechanism of action and potential off-target effects.

The application of these chemoinformatic and virtual screening methodologies to a research compound like this compound holds significant promise for accelerating its development. By computationally predicting its biological targets and binding interactions, researchers can prioritize experimental studies, leading to a more efficient and focused drug discovery process.

Future Research Directions and Emerging Methodologies

Development of Innovative and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign and efficient methods for synthesizing aryl sulfones. Traditional methods often rely on harsh conditions and stoichiometric reagents. Modern research, however, focuses on catalytic systems that offer higher yields, greater functional group tolerance, and improved sustainability profiles.

One promising approach involves the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as an inexpensive, non-toxic, and recyclable catalyst system. This method facilitates the coupling of aryl sulfonic acid salts with various aryl halides to produce diaryl sulfones in good to excellent yields. A key advantage is the catalyst's magnetic properties, which allow for easy recovery and reuse for multiple reaction cycles, minimizing waste. nanomaterchem.com

Gold-catalyzed reactions also represent a significant advancement. A ligand-enabled Au(I)/Au(III) catalytic cycle has been developed for the sulfonylation of aryl iodides with a variety of sodium sulfinates. acs.orgacs.org This method is notable for its ability to synthesize aryl sulfones with diverse functional groups, including those with electron-donating properties, which can be challenging for other transition-metal catalysts. acs.orgacs.org The reaction proceeds efficiently, offering a complementary tool for constructing complex aryl sulfone structures. acs.orgacs.org

Furthermore, green chemistry principles are being applied to the synthesis of the benzoic acid moiety itself. The Solar Thermal Electrochemical Process (STEP) presents a novel method for synthesizing benzoic acid from toluene (B28343) using only solar energy. rsc.org This process uses solar heat to lower the required electrolysis voltage, which improves reaction kinetics and yield while inhibiting over-oxidation of the product. rsc.org Other green protocols, such as the solvent-free oxidation of primary amides to carboxylic acids using reagents like tert-butyl nitrite (B80452) (TBN), also contribute to more sustainable synthetic pathways. rsc.org The oxidation of p-tert-butyltoluene using air as the oxidant over a cobalt catalyst is another example of a more sustainable industrial process. researchgate.net

Table 1: Comparison of Catalytic Systems for Aryl Sulfone Synthesis

Catalytic System Reactants Key Advantages Reference
Copper Ferrite (CuFe₂O₄) Aryl Sulfonic Acid Salts + Aryl Halides Inexpensive, non-toxic, magnetically recoverable, reusable nanomaterchem.com
Gold (Au(I)/Au(III)) Aryl Iodides + Sodium Sulfinates High functional group tolerance, effective for electron-donating groups acs.orgacs.org
Cobalt Acetylacetonate(II) p-tert-butyltoluene + Air Uses air as oxidant, atmospheric pressure operation researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The automation of organic synthesis is transforming drug discovery and materials science by enabling high-throughput screening and rapid library generation. nih.gov Integrating the synthesis of compounds like 4-(tert-butylsulfonyl)benzoic acid into flow chemistry and automated platforms is a key area of future development.

Flow chemistry, where reactions are run in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. mdpi.com For instance, a direct and sustainable method for creating tertiary butyl esters has been developed using flow microreactor systems, showcasing the efficiency and versatility of this technology for key transformations. rsc.org Similarly, integrated flow platforms have been designed for the automated synthesis of sulfonamides, coupled directly with in-line biological screening, dramatically accelerating the discovery of new inhibitors for therapeutic targets. researchgate.net

Automated synthesis platforms, sometimes dubbed "chemputers," can perform complex, multi-step syntheses with minimal human intervention. researchgate.net These systems often use pre-packaged capsules or reagent kits to streamline the reaction, workup, and purification processes. synplechem.com Methods for automated, capsule-based Suzuki-Miyaura cross-couplings and the synthesis of organic azides have been successfully demonstrated, paving the way for the automated construction of a wide array of complex molecules. synplechem.com The goal is to develop robust, automated processes for key reactions like sulfonamide formation, which would allow for the rapid and efficient production of libraries of derivatives based on the this compound scaffold for further testing and application. mpg.de

Exploration of Unconventional Reactivity and Functionalization Strategies

Beyond traditional synthetic methods, researchers are exploring novel ways to functionalize the aryl sulfone core. A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds. Recent breakthroughs include the use of computationally designed ligands with an iridium catalyst to achieve tunable meta- and para-selective C-H borylation of aryl sulfonyl compounds. researchgate.net This strategy allows for the installation of a versatile boronate group at positions that are typically difficult to access, opening up new avenues for creating diverse derivatives. researchgate.net

Photochemical methods also offer unique reactivity. Arylazo sulfones, for example, can be activated by blue LED light to generate aryl radicals. rsc.org This has been harnessed for the rapid, covalent functionalization of graphene, demonstrating a novel way to pattern surfaces and modify material properties. rsc.org This light-activated approach avoids harsher reagents and could be adapted for the selective functionalization of complex molecules. rsc.org

Another area of exploration involves the unconventional reactivity of hypervalent iodine reagents. Ethynylbenziodoxolone (EBX) reagents have shown unprecedented reactivity with thiols to form 1,2-dithio-1-alkenes with high selectivity, a reaction pathway rationalized by experimental and computational studies. nih.gov Exploring such unconventional reaction pathways with sulfonyl-containing compounds could lead to the discovery of entirely new transformations and molecular architectures.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov For this compound, DFT can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or material surfaces.

Time-dependent DFT (TDDFT) can be used to calculate the photoexcitation properties of benzoic acid derivatives, which is crucial for understanding their photochemical behavior and designing applications in areas like photosensitization or photocatalysis. researchgate.net Studies have shown that specific functionals, like CAM-B3LYP, perform well in predicting the UV absorption spectra of these compounds. researchgate.net

DFT is also used to study reaction mechanisms and predict the stability of different isomers or conformers. nih.govmdpi.com For instance, in the development of novel Schiff base sulfonamides, DFT calculations were used to compare the stability of E- and Z-forms, providing a theoretical basis for the observed experimental outcomes. nih.gov Similar computational studies on the adsorption of benzoic acid on surfaces like rutile (TiO₂) help to understand how these molecules arrange and interact at interfaces, which is critical for applications in catalysis and nanomaterials. arxiv.org By modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack, guiding future synthetic functionalization strategies. mdpi.com

Table 2: Applications of DFT in Studying Benzoic Acid Derivatives

DFT Application Information Gained Relevance Reference
Time-Dependent DFT (TDDFT) UV absorption spectra, photoexcitation energies Predicts photochemical properties for sensor/material design researchgate.net
Geometry Optimization Relative stability of isomers (E/Z), conformers Correlates structure with experimental observations nih.gov
Frontier Molecular Orbital (FMO) Analysis Identification of HOMO/LUMO, prediction of reactive sites Guides synthetic strategies for functionalization mdpi.com
Adsorption Simulation Preferred binding modes and overlayer structures on surfaces Informs applications in catalysis and nanomaterials arxiv.org

Interdisciplinary Research Frontiers (e.g., Nanomaterials, Sensors)

The unique properties of this compound and related structures make them attractive candidates for interdisciplinary research, particularly in the fields of nanomaterials and chemical sensors.

In nanomaterials, benzoic acid derivatives are used to functionalize nanoparticles and create advanced composite materials. For example, doping liquid crystals with zinc oxide (ZnO) nanoparticles that have been pre-functionalized with a benzoic acid-based mesogen can significantly alter the material's phase transition temperatures and mesogenic behavior. kipmi.or.id This approach allows for the fine-tuning of the physical properties of liquid crystals for use in advanced optical and electronic devices. Aromatic polyimides incorporating benzoic acid groups are also being developed for gas separation membranes, where the chemical structure influences permeability and selectivity. researchgate.net

The development of highly sensitive chemical sensors is another promising frontier. Terahertz (THz) metasurface sensors have been designed for the detection of trace amounts of benzoic acid. researchgate.net These sensors consist of a precisely patterned metallic resonator on a substrate, where the resonance frequency is highly sensitive to the presence of the target analyte on the surface. researchgate.net Such technology offers a rapid and accurate method for detecting additives in food or contaminants in the environment. The ability to functionalize the sensor surface with molecules that can selectively bind to specific targets opens up possibilities for creating a new generation of highly specific chemical and biological sensors.

Q & A

Q. What are the recommended synthetic routes for 4-(tert-Butylsulfonyl)benzoic acid?

The synthesis typically involves sulfonation or sulfonyl group introduction to a benzoic acid precursor. For example, tert-butylsulfonyl groups can be introduced via reaction of 4-aminobenzoic acid with tert-butylsulfonyl chloride under acidic conditions, followed by oxidation if necessary. Purification via recrystallization or column chromatography is critical to isolate the product . Analogous methods for sulfonyl-containing benzoic acids emphasize controlled reaction temperatures (e.g., 0–5°C for exothermic steps) and inert atmospheres to minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons in the benzoic acid ring) .
  • Infrared (IR) spectroscopy : Identify sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹) groups .
  • X-ray crystallography : Use software like SHELXL or WinGX to resolve crystal structures and validate bond lengths/angles .

Q. What safety protocols are essential for handling this compound?

  • Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation from sulfonyl groups .
  • Store in airtight containers at 2–8°C to prevent degradation; monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound?

DFT methods (e.g., B3LYP functional) calculate molecular orbitals, electrostatic potential surfaces, and partial charges. For example:

  • Electron localization function (ELF) : Maps electron density to analyze sulfonyl group polarity and hydrogen-bonding capacity .
  • Thermochemical accuracy : Combine exact exchange and gradient corrections (e.g., Becke’s 1993 functional) to predict reaction energies (e.g., proton affinities) with <3 kcal/mol error .

Q. How to resolve contradictions in crystallographic data for sulfonyl-containing benzoic acids?

  • Data validation : Use SHELXL’s TWIN/BASF commands to refine twinned crystals or disordered tert-butyl groups .
  • Comparison with computational models : Overlay DFT-optimized geometries with experimental X-ray data to identify discrepancies in bond angles/distances .
  • Multi-technique corroboration : Cross-validate with powder XRD or NMR crystallography if single-crystal data is ambiguous .

Q. What strategies optimize biological activity through structure-activity relationships (SAR)?

  • Functional group modulation : Replace tert-butyl with bulkier substituents (e.g., cyclohexyl) to enhance hydrophobic interactions in enzyme pockets .
  • Electronic tuning : Introduce electron-withdrawing groups (e.g., nitro) to the benzoic acid ring to increase acidity, improving binding to basic residues .
  • In silico docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase) to predict binding affinities before synthesis .

Methodological Tables

Table 1. Key Computational Parameters for DFT Studies

FunctionalBasis SetApplicationError MarginReference
B3LYP6-31G(d)Geometry optimization±2.4 kcal/mol
M06-2Xdef2-TZVPElectron density mapping±1.8 kcal/mol
ωB97X-Dcc-pVTZNon-covalent interactions±0.5 Å

Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionTools/Software
Disordered tert-butyl groupsTWIN refinement in SHELXLSHELXTL
Overlapping NMR peaks2D-COSY or HSQC experimentsBruker TopSpin
Low DFT-prediction accuracyHybrid functionals (e.g., B3LYP-D3BJ)Gaussian 16

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Reactant of Route 1
4-(tert-Butylsulfonyl)benzoic acid
Reactant of Route 2
4-(tert-Butylsulfonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.